molecular formula C13H14N4O2 B2522223 2-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide CAS No. 2176267-42-6

2-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide

Cat. No.: B2522223
CAS No.: 2176267-42-6
M. Wt: 258.281
InChI Key: FNAYBJYXYYQBSF-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (–CN) and a carboxamide group (–CONH2) attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide typically involves the reaction of 2-cyanoacetamide with a suitable amine under controlled conditions. One common method involves the treatment of 2-cyanoacetamide with 2-methyl-6-oxopiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted cyanoacetamides .

Scientific Research Applications

2-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and the carboxamide group play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide is unique due to the combination of the cyano group, piperidine ring, and pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

2-cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-8-11(2-3-12(18)16-8)17-13(19)9-4-5-15-10(6-9)7-14/h4-6,8,11H,2-3H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAYBJYXYYQBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(=O)N1)NC(=O)C2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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